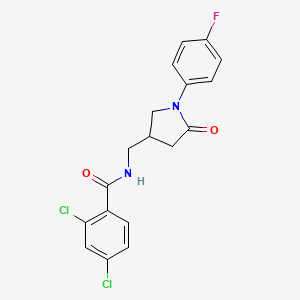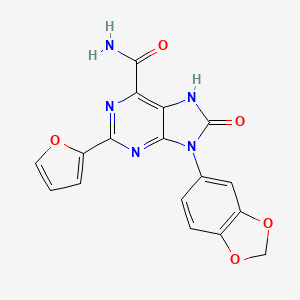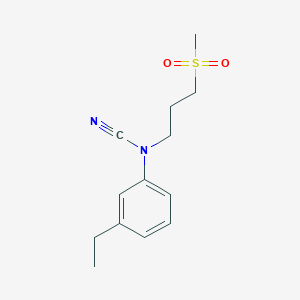
4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound with potential applications in scientific research. It belongs to the family of benzoxazepine derivatives, which have been studied extensively for their biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. Benzoxazepine derivatives have been shown to act as antagonists or agonists at various receptors, including dopamine D2, serotonin 5-HT1A, and glutamate NMDA receptors. By modulating these receptors, benzoxazepine derivatives may affect the release and uptake of neurotransmitters, leading to changes in brain function and behavior.
Biochemical and Physiological Effects
Studies have shown that benzoxazepine derivatives, including 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, can have a range of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of signaling pathways involved in cell growth and survival. In animal models, benzoxazepine derivatives have been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its high yield of synthesis and ease of purification. This makes it a relatively cost-effective compound to use in research. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is its potential as a treatment for neurological disorders such as schizophrenia and depression. Further studies are needed to determine its efficacy and safety in these applications. Another area of research could be the development of new derivatives of benzoxazepine, which may have improved biological and pharmacological properties. Finally, more studies are needed to elucidate the exact mechanism of action of benzoxazepine derivatives, including 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, in order to better understand their potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the allyl group, resulting in the formation of the desired product. The yield of this reaction is typically high, and the product can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in scientific research, particularly in the field of neuroscience. Benzoxazepine derivatives have been shown to have a range of biological and pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. They have also been studied for their potential as modulators of neurotransmitter systems such as dopamine, serotonin, and glutamate.
Propiedades
IUPAC Name |
7-bromo-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIFWAVPKXNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)Br)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)


![1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2967832.png)
![dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate](/img/structure/B2967835.png)
![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)
![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)

![2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B2967841.png)
![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)